Antimony chloride fluoride (SbClF4)

Description

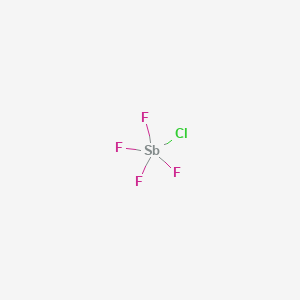

Structure

2D Structure

Properties

CAS No. |

15588-48-4 |

|---|---|

Molecular Formula |

ClF4Sb |

Molecular Weight |

233.21 g/mol |

IUPAC Name |

chloro(tetrafluoro)-λ5-stibane |

InChI |

InChI=1S/ClH.4FH.Sb/h5*1H;/q;;;;;+5/p-5 |

InChI Key |

KHQOINBDOYWDPE-UHFFFAOYSA-I |

Canonical SMILES |

F[Sb](F)(F)(F)Cl |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of Sbclf4

Crystallographic Studies for Solid-State Structure Determination

Intermolecular Interactions and Bridging Ligand Architectures (e.g., F-bridges)

In the solid state, antimony chloride fluorides exhibit complex intermolecular interactions, with fluorine bridging playing a pivotal role in their structural motifs. While a definitive crystal structure for SbClF₄ is not extensively detailed in the available literature, valuable insights can be drawn from closely related compounds. For instance, the crystal structure of the 1:1 adduct of chlorine pentafluoride and antimony pentafluoride, ClF₄⁺SbF₆⁻, reveals the formation of infinite zigzag chains composed of alternating ClF₄⁺ and cis-fluorine bridged SbF₆⁻ ions nih.gov. This arrangement highlights the propensity of antimony in higher oxidation states to engage in fluorine bridging to achieve a more stable coordination environment.

Similarly, antimony trichloride (B1173362) difluoride (SbCl₃F₂) has been shown to exist as a cis-fluorine-bridged tetramer rsc.org. In this structure, each antimony atom is octahedrally coordinated by halogen atoms, with fluorine atoms acting as bridges between adjacent antimony centers. These findings strongly suggest that SbClF₄ is also likely to adopt a polymeric or oligomeric structure in the solid state, stabilized by fluorine bridges (F-bridges). These F-bridges are a manifestation of strong Lewis acid-base interactions, where the fluorine atoms of one SbClF₄ unit donate electron density to the electron-deficient antimony center of a neighboring molecule.

Correlation of Experimental Spectroscopic Data with Predicted Molecular Structures

The correlation between experimentally observed spectroscopic data and theoretically predicted molecular structures is a cornerstone of modern structural chemistry. For compounds like SbClF₄, vibrational spectroscopy (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing molecular structure, with computational methods such as Density Functional Theory (DFT) providing the theoretical framework for interpretation.

Vibrational Spectroscopy:

Electronic structure calculations have been successfully employed to revise and assign the vibrational spectra of related antimony chloride fluoride (B91410) species nih.gov. For instance, in the study of ClF₄⁺SbF₆⁻, calculations at the B3LYP, MP2, and CCSD(T) levels of theory were used to analyze the vibrational assignments nih.gov. Discrepancies between the experimentally observed vibrational spectra and those calculated for the free, isolated ion were largely attributed to the effects of fluorine bridging nih.gov. This bridging compresses the equatorial F-Cl-F bond angle and increases the energy barrier for the exchange of axial and equatorial fluorine atoms via the Berry mechanism nih.gov.

A computational model that simulated the bridging in the infinite chain structure by including two fluorine-bridged HF molecules as additional equatorial ligands significantly improved the agreement between the observed and calculated spectra nih.gov. This demonstrates the critical importance of accounting for intermolecular interactions in the computational model to accurately predict the vibrational spectrum of the solid-state material.

¹⁹F NMR Spectroscopy:

Furthermore, dynamic processes such as the exchange between non-equivalent fluorine sites can be studied by variable-temperature ¹⁹F NMR. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for each type of fluorine would be expected. As the temperature increases, these signals would broaden and eventually coalesce into a single, averaged signal, providing information about the energy barrier of the exchange process. The analysis of coupling constants (J-couplings) between fluorine and antimony nuclei, as well as between different fluorine nuclei, would also provide valuable information about the connectivity and geometry of the molecule.

The table below presents hypothetical ¹⁹F NMR data for SbClF₄, illustrating the expected differences in chemical shifts and coupling constants for different fluorine environments based on data for similar compounds.

| Fluorine Environment | Hypothetical Chemical Shift (ppm) | Hypothetical ¹⁹F-¹¹⁹/¹²¹Sb Coupling Constant (Hz) |

| Terminal Axial Fluorine | -80 to -100 | 1800 - 2000 |

| Terminal Equatorial Fluorine | -110 to -130 | 1500 - 1700 |

| Bridging Fluorine | -140 to -160 | 900 - 1100 |

This table is illustrative and not based on experimental data for SbClF₄.

Chemical Reactivity and Reaction Mechanisms Involving Sbclf4

Role of SbClF₄ as a Fluorinating Agent

Antimony(V) chlorofluorides, including SbClF₄, are potent fluorinating agents used in the synthesis of fluorinated organic compounds. acs.orggoogle.com Their effectiveness stems from the ability to exchange fluorine atoms for other halogens, most commonly chlorine, on a substrate molecule. google.com The strength of these reagents as fluorinating agents generally increases with the fluorine content. google.com

Halogen exchange, particularly chlorine-fluorine exchange, is a primary application of SbClF₄ and related compounds. google.comwikipedia.org These reactions are fundamental in the production of hydrofluorocarbons (HFCs) and other fluorinated building blocks from chlorinated precursors. acs.org The general mechanism involves the transfer of a fluorine atom from the antimony compound to the organic substrate, with a chlorine atom concurrently transferred from the substrate to the antimony center.

For instance, in the fluorination of a chlorinated alkane, the antimony(V) chlorofluoride acts as the fluorine source. The process can be represented by the general equation: R-Cl + SbClₓFᵧ → R-F + SbClₓ₊₁Fᵧ₋₁

These exchange reactions are often kinetically controlled, with the rate of exchange following the trend of I > Br > Cl for the halogen being replaced. wikipedia.orgprinceton.edu The presence of antimony(V) catalysts facilitates the cleavage of the C-Cl bond and the formation of the C-F bond. In the context of producing fluorinated aromatic compounds, antimony mixed halides like SbClF₄ are used in liquid-phase reactions with anhydrous hydrofluoric acid (HF) serving as the ultimate fluorine source to regenerate the active fluorinating agent. acs.org

Table 1: Examples of Halogen Exchange Reactions Catalyzed by Antimony Halides

| Reactant | Product | Catalyst System | Temperature | Reference |

|---|---|---|---|---|

| Bis-1,3-trichloromethylbenzene | 1-trifluoromethyl-3-trichloromethylbenzene | SbCl₅ / HF | 50 °C | acs.org |

| Perchloroethylene | Chloro-fluoro-ethanes | SbCl₅ / HF | 90 °C | acs.org |

The kinetics and thermodynamics of fluorination processes involving antimony chlorofluorides are influenced by several factors, including temperature, pressure, and the specific composition of the fluorinating agent. acs.orgmdpi.comresearchgate.net The reaction rate generally increases with temperature and with a higher fluorine content in the antimony halide catalyst. google.commdpi.com

Kinetic studies show that these fluorination reactions can be complex. For example, in the fluorination of perchloroethylene, side reactions can lead to the formation of chlorinated products resulting from the addition of HCl or Cl₂. acs.org The HCl is produced during the Cl/F exchange, and Cl₂ can be generated from the reduction of Sb(V) to Sb(III). acs.org The thermodynamics of the process are generally favorable for the formation of the more stable C-F bond at the expense of a C-Cl bond. Maintaining the catalyst in its active Sb(V) state is crucial for the process, and conditions are typically optimized to favor this. The process is often carried out continuously, where the spent antimony catalyst is re-fluorinated with HF and recycled. google.com

Table 2: Factors Influencing Fluorination Kinetics

| Factor | Effect on Reaction Rate | Notes | Reference |

|---|---|---|---|

| Temperature | Increases with temperature | Higher temperatures can also lead to side reactions. | google.commdpi.com |

| Fluorine Content in Catalyst | Increases with higher F content | SbF₅ is a stronger fluorinating agent than SbCl₄F. | google.com |

| Reactant Structure | Varies | The stability of potential carbocation intermediates can influence the rate. | wikipedia.org |

Catalytic Activity of SbClF₄ and Related Mixed Halides in Organic Reactions

Antimony(V) halides are recognized as potent Lewis acid catalysts in a wide array of organic reactions beyond simple fluorination. researchgate.net Their strong electron-accepting ability allows them to activate substrates for various transformations, including electrophilic aromatic substitution, isomerization, and rearrangements. researchgate.net SbClF₄ and its counterparts can catalyze reactions such as cycloadditions and Friedel-Crafts type reactions.

In many catalytic applications, the active species is a cationic antimony complex or an adduct formed between the antimony halide and the substrate. researchgate.net The catalytic cycle typically begins with the coordination of the Lewis acidic antimony center to an electron-rich site on the organic reactant. This coordination activates the substrate towards nucleophilic attack or rearrangement.

For example, in the fluorination of haloalkanes, the process can be run continuously. google.com The cycle involves:

Fluorination of the Substrate: The antimony(V) chlorofluoride (e.g., SbClF₄) fluorinates the haloalkane.

Catalyst Regeneration: The resulting "spent" antimony chlorofluoride, now enriched in chlorine (e.g., SbCl₂F₃), is removed.

Re-fluorination: The spent catalyst is treated with anhydrous hydrogen fluoride (B91410) (HF) to replenish its fluorine content, regenerating the active fluorinating agent and producing HCl.

Recycling: The regenerated antimony chlorofluoride is then recycled back into the reaction zone.

The active species in this cycle are the various SbClₓFᵧ compounds, with their fluorinating power being modulated by the x:y ratio.

A significant deactivation pathway for antimony(V)-based catalysts is the reduction of the active Sb(V) center to the less reactive Sb(III) state. acs.orgnih.gov This reduction can occur under the reaction conditions, especially at higher temperatures or in the presence of reducing agents. For instance, during the fluorination of some organic substrates, the formation of Cl₂ is observed, which corresponds to the reduction of Sb(V) to Sb(III). acs.org

Interconversion Reactions among Antimony Mixed Halides (e.g., SbCl₄F, SbCl₃F₂, SbCl₂F₃, SbClF₄)

The various antimony(V) mixed chlorofluorides exist in a dynamic equilibrium. Species such as SbCl₄F, SbCl₃F₂, SbCl₂F₃, and SbClF₄ can readily interconvert through halogen exchange reactions, often referred to as redistribution or scrambling reactions. acs.orgresearchgate.net

The equilibrium can be represented as: 2 SbClₓFᵧ ⇌ SbClₓ₊₁Fᵧ₋₁ + SbClₓ₋₁Fᵧ₊₁

Electrophilic and Nucleophilic Aspects of SbClF4 Reactions

Antimony chloride fluoride (SbClF4) exhibits a dual character in its chemical reactions, acting as both an electrophile and, in some contexts, its fluoride and chloride ligands can be subject to nucleophilic attack. This reactivity is fundamentally governed by the electronic properties of the central antimony atom and its halogen ligands.

Electrophilic Character of SbClF4

The predominant chemical behavior of antimony chloride fluoride is its function as a potent electrophile, a characteristic stemming from its nature as a strong Lewis acid. A Lewis acid is defined as a chemical species that can accept a pair of electrons. libretexts.orgyoutube.com In SbClF4, the antimony atom is in a +5 oxidation state and is bonded to highly electronegative fluorine and chlorine atoms. This creates a significant partial positive charge on the antimony center, making it highly susceptible to attack by electron-rich species, known as nucleophiles. libretexts.org Molecules with an incomplete octet or those with central atoms capable of expanding their valence shell, like antimony, are often strong Lewis acids. youtube.com

The electrophilicity of SbClF4 is a critical aspect of its reactivity, particularly in its role as a catalyst and a fluorinating agent. While specific studies on SbClF4 are limited, its reactivity can be inferred from the well-documented behavior of related antimony(V) halides like antimony pentachloride (SbCl5) and antimony pentafluoride (SbF5). researchgate.netwikipedia.org These compounds are known to be powerful Lewis acids, readily forming adducts with a wide range of Lewis bases. researchgate.netwikipedia.org For instance, SbCl5 is a standard Lewis acid used to gauge the basicity of other compounds. nih.gov Similarly, SbF5 is a key component of "magic acid," one of the strongest known superacids, highlighting its exceptional ability to accept electrons. wikipedia.org

The reaction of SbClF4 with a nucleophile (a Lewis base) involves the donation of an electron pair from the nucleophile to the electron-deficient antimony atom, forming a coordinate covalent bond. libretexts.org This process results in the formation of a Lewis acid-base complex or adduct. libretexts.org

Table 1: General Reaction of SbClF4 as an Electrophile

| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile/Lewis Base) | Product (Lewis Acid-Base Adduct) |

| SbClF4 | Nu: | [SbClF4(Nu)] |

Where Nu: represents a generic nucleophile.

Research on the fluorination of chloroform (B151607) has suggested that SbCl4F can act as the primary fluorinating agent when hydrogen fluoride (HF) and SbCl5 are used in a 1:1 ratio. colab.ws This implies that SbCl4F can accept a chloride ion from chloroform and deliver a fluoride ion, a process that underscores its electrophilic nature in facilitating halogen exchange. colab.ws

Nucleophilic Aspects of SbClF4 Reactions

While the antimony center is the primary site of electrophilicity, the fluorine and chlorine atoms bonded to it can be involved in nucleophilic substitution reactions. In such reactions, an external nucleophile attacks the antimony atom, leading to the displacement of one of the halide ligands. libretexts.org The displaced halide ion is referred to as the leaving group. libretexts.org

The likelihood of a halide being displaced depends on its ability to leave as a stable, weakly basic ion. libretexts.org In the context of SbClF4, both chloride and fluoride can potentially act as leaving groups. The relative ease of displacement would depend on the specific reaction conditions and the nature of the attacking nucleophile.

The general mechanism for nucleophilic substitution at the antimony center can be depicted as follows:

Table 2: General Nucleophilic Substitution at SbClF4

| Reactant 1 | Reactant 2 (Nucleophile) | Product 1 | Product 2 (Leaving Group) |

| SbClF4 | Nu:⁻ | SbF4(Nu) | Cl⁻ |

| SbClF4 | Nu:⁻ | SbClF3(Nu) | F⁻ |

This table illustrates the possible substitution pathways, where Nu:⁻ is the attacking nucleophile.

The concept of nucleophilic attack is fundamental to understanding the reactivity of many organic and inorganic compounds. youtube.com In the case of antimony halides, nucleophilic substitution is a key mechanism for the exchange of ligands. researchgate.net

It is important to note that the distinction between electrophilic and nucleophilic reactions can sometimes be a matter of perspective. Every heterolytic reaction involves both an electrophile and a nucleophile. acs.org When SbClF4 reacts, it acts as the electrophile, and the species it reacts with is the nucleophile. The subsequent substitution of a halide ligand is a consequence of this initial nucleophilic attack on the electrophilic antimony center.

Lewis Acidity and Coordination Chemistry of Antimony Chloride Fluoride

Characterization of Lewis Acidity of SbClF₄

The Lewis acidity of a compound refers to its ability to accept an electron pair. For SbClF₄, this is a defining characteristic, which can be quantified through both experimental and theoretical methods.

Experimental Quantification Methods for Lewis Acidity

Several experimental techniques are employed to measure the Lewis acidity of chemical species.

Gutmann-Beckett Method: This widely used method assesses Lewis acidity by using a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), and measuring the change in its ³¹P NMR chemical shift upon interaction with the Lewis acid. wikipedia.org The oxygen atom in Et₃PO acts as a Lewis base, and its coordination to a Lewis acid like SbClF₄ leads to a deshielding of the phosphorus atom, resulting in a downfield shift in the ³¹P NMR spectrum. wikipedia.org The magnitude of this shift, denoted as the acceptor number (AN), provides a quantitative measure of Lewis acidity. wikipedia.org Higher AN values indicate stronger Lewis acidity. wikipedia.org While this method is experimentally convenient, it's acknowledged that no single parameter can universally define the order of Lewis acid strengths. wikipedia.org

Fluoride (B91410) Ion Affinity (FIA): FIA is a thermodynamic measure of Lewis acidity, defined as the negative of the enthalpy change for the reaction of a Lewis acid with a fluoride ion in the gas phase. acs.orgresearchgate.net A higher FIA value corresponds to a stronger Lewis acid. nih.gov Computational studies are often used to determine FIA values. acs.orgresearchgate.netnih.gov For instance, the FIA of antimony pentafluoride (SbF₅), a related and very strong Lewis acid, is a benchmark for superacidity. researchgate.net The FIA of a compound can be influenced by factors such as the electrostatic potential on the Lewis acidic center. wikipedia.org

Formation of Adducts and Coordination Complexes with Lewis Bases

As a Lewis acid, SbClF₄ readily reacts with Lewis bases to form adducts and coordination complexes.

Types of Ligands and Donor Atoms in Coordination

Ligands are ions or neutral molecules that donate a pair of electrons to a central metal atom or ion to form a coordination complex. libretexts.org They act as Lewis bases. libretexts.orgmsu.edu

Ligand Types: Ligands can be classified by the number of donor atoms they use to bind to the central atom. Monodentate ligands bind through a single donor atom, while polydentate ligands (bidentate, tridentate, etc.) have multiple donor atoms. libretexts.orglibretexts.org Examples of common monodentate ligands include halide ions (like chloride), water, and ammonia. libretexts.org Polydentate ligands are also known as chelating agents. atlanticoer-relatlantique.ca

Donor Atoms: The donor atom in a ligand is the atom that directly bonds to the central atom by donating its lone pair of electrons. quora.comchadsprep.com Common donor atoms include nitrogen, oxygen, and halogens.

Structural Aspects of SbClF₄ Coordination Complexes and Adducts

The formation of coordination complexes with SbClF₄ leads to specific structural arrangements.

Coordination Geometry: The arrangement of ligands around the central antimony atom defines the coordination geometry. For antimony(V) compounds, a common geometry is the trigonal bipyramidal or octahedral structure. For example, the crystal structure of the adduct of ClF₅ and SbF₅ reveals the presence of discrete ClF₄⁺ and SbF₆⁻ ions, where the ClF₄⁺ cation has a pseudotrigonal bipyramidal structure. researchgate.net

Structural Isomers: Coordination complexes can exhibit isomerism, where compounds have the same formula but different arrangements of atoms. A common type is geometric isomerism (cis-trans isomerism), where ligands occupy different positions relative to each other around the central atom. msu.edulibretexts.org For instance, in a square planar complex like diamminedichloroplatinum(II), the two similar ligands can be adjacent (cis) or opposite (trans) to each other. libretexts.org

Influence of Lewis Acidity on Catalytic Performance and Selectivity in Chemical Transformations

The strong Lewis acidity of antimony compounds like SbClF₄ is a key factor in their use as catalysts.

Catalytic Activity: Lewis acids can catalyze a variety of chemical reactions, including Friedel-Crafts alkylations and acylations, by activating substrates. nih.govresearchgate.net The strength of the Lewis acid can significantly impact its catalytic performance, including its activity and selectivity. mdpi.comrsc.org For instance, the pronounced acidity of antimony(V) compounds has been utilized for the activation of C-F and C-H bonds. nih.gov

Catalyst Lifetime and Selectivity: The presence and nature of Lewis acid sites on a catalyst can influence its lifetime and the selectivity of the reaction. researchgate.netkaust.edu.sa In some cases, increasing the Lewis acid site population can enhance catalyst lifetime by preventing the formation of deactivating species like coke. researchgate.netkaust.edu.sa However, the concentration of the Lewis acid is crucial, as excessive amounts can lead to catalyst deactivation. kaust.edu.sa The Lewis acidity can also direct the reaction towards specific products, thereby controlling the selectivity. researchgate.netkaust.edu.sa For example, in certain hydrocarbon transformations, the formation of Lewis acid sites can limit hydrogen transfer reactions, resulting in a lower selectivity towards paraffins and aromatics. kaust.edu.sa

Applications of Sbclf4 in Advanced Chemical Synthesis

SbClF4 as a Catalyst or Reagent in Other Reaction Types

The catalytic activity of antimony compounds is not limited to fluorination. Antimony chlorides, in both the +3 and +5 oxidation states, are known to be effective Lewis acid catalysts in a variety of organic transformations. researchgate.netkuleuven.be These reactions include Friedel-Crafts acylations and alkylations, polymerization, and the synthesis of various heterocyclic compounds. kuleuven.be

However, specific studies detailing the application of the mixed halide SbClF4 as a catalyst or reagent in reaction types other than fluorination are not widely reported. The unique combination of chlorine and fluorine atoms in SbClF4 could potentially offer different reactivity and selectivity profiles compared to the more common antimony trichloride (B1173362) (SbCl3) and antimony pentachloride (SbCl5). Further investigation into the catalytic capabilities of SbClF4 in a broader range of organic reactions could unveil new synthetic methodologies.

Industrial Relevance and Potential for Green Chemistry Processes

The industrial production of many fluorochemicals relies heavily on antimony-based catalysts. The processes for manufacturing HFCs, for instance, often employ antimony(V) chlorides in liquid-phase reactions. nih.gov The ability to conduct these reactions under relatively mild conditions (e.g., temperatures below 150°C) can offer economic advantages in terms of energy consumption and may lead to higher selectivities for the desired products. nih.gov

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes for Pure and Stable SbClF₄ Species

The synthesis of pure and stable antimony chloride fluoride (B91410) species, particularly the highly fluorinated SbClF₄, presents a considerable challenge. Traditional methods often yield mixtures of antimony chlorofluorides. thieme-connect.de Future research will likely focus on developing more selective and controlled synthetic routes.

One promising approach involves the direct fluorination of antimony tetrachloride fluoride (SbCl₄F) or the controlled chlorination of antimony pentafluoride (SbF₅). rsc.org These reactions require precise stoichiometric control and mild reaction conditions to prevent the formation of other mixed halides. Another avenue of exploration is the use of novel fluorinating agents that offer greater selectivity than traditional reagents like hydrogen fluoride. google.comgoogle.com

Researchers may also investigate solvent-based methods, similar to the synthesis of antimony trichloride (B1173362) difluoride (SbCl₃F₂) in liquid sulfur dioxide, to control the reaction and facilitate the crystallization of pure SbClF₄. rsc.org The development of solid-supported synthetic methods, where one of the antimony halide precursors is anchored to a solid matrix, could also provide a pathway to cleaner reactions and easier product isolation.

Table 1: Proposed Novel Synthetic Routes for SbClF₄

| Precursor 1 | Precursor 2 | Proposed Method | Key Challenges |

| Antimony tetrachloride fluoride (SbCl₄F) | Mild Fluorinating Agent | Low-temperature solution-phase reaction | Preventing over-fluorination to SbF₅ |

| Antimony pentafluoride (SbF₅) | Controlled Chlorinating Agent | Gas-solid or liquid-phase reaction with precise stoichiometry | Avoiding the formation of SbCl₂F₃ and other species |

| Antimony trichloride (SbCl₃) | Fluorine monochloride (ClF) | Direct combination under inert atmosphere | Handling of highly reactive and toxic reagents |

| Solid-supported SbCl₅ | Gaseous HCl/Cl₂ mixture | Flow-through reactor system | Catalyst/support stability and reactivity control |

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

A deep understanding of the reaction mechanisms involving SbClF₄ is crucial for its application in catalysis and materials science. Future research will heavily rely on advanced in situ spectroscopic techniques to probe reaction intermediates and transition states in real-time.

Techniques such as Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the structural dynamics of SbClF₄ and its complexes during a chemical transformation. rsc.orgacs.orgacs.org For instance, in situ Raman spectroscopy could be used to monitor the vibrational modes of the Sb-Cl and Sb-F bonds during a catalytic cycle, offering insights into bond activation steps. Cryogenic NMR studies could help to characterize unstable intermediates that are only present at low temperatures.

Rational Design of SbClF₄-based Catalysts with Enhanced Activity, Selectivity, and Stability

The rational design of catalysts is a key trend in modern chemistry, aiming to move away from trial-and-error approaches towards predictable catalyst development. researchgate.netnih.govepfl.ch For SbClF₄-based catalysts, this will involve a multi-pronged approach focusing on enhancing activity, selectivity, and stability. numberanalytics.commdpi.com

Future research will focus on modifying the ligand environment around the antimony center to tune its Lewis acidity and, consequently, its catalytic activity. This could involve the synthesis of SbClF₄ complexes with various donor ligands or the use of co-catalysts to modulate its reactivity. The principles of catalyst design suggest that high surface area and proper dispersion of active sites are crucial for performance. numberanalytics.com

Improving catalyst stability is another critical area. researchgate.net For SbClF₄, this means preventing its decomposition or reaction with byproducts. Strategies may include immobilizing the catalyst on robust support materials like fluorinated carbons or inorganic oxides. numberanalytics.com The choice of support can significantly influence catalyst performance by affecting the dispersion, electronic properties, and stability of the active sites. numberanalytics.com

Table 2: Strategies for Enhancing SbClF₄-based Catalyst Performance

| Performance Metric | Design Strategy | Rationale |

| Activity | Tuning Lewis acidity with co-ligands | Modifies the electronic properties of the Sb center to enhance substrate activation. |

| Selectivity | Steric hindrance via bulky ligands | Creates a specific binding pocket to favor the formation of a desired product. mdpi.com |

| Stability | Immobilization on inert supports | Prevents catalyst agglomeration and leaching, and can improve thermal stability. numberanalytics.com |

| Activity & Stability | Encapsulation in porous materials | Protects the active sites from deactivation while allowing reactant access. |

Exploration of New Catalytic Applications Beyond Fluorination Chemistry

While antimony halides are well-known for their use in fluorination and chlorofluorination reactions, future research will likely explore the catalytic potential of SbClF₄ in a broader range of chemical transformations. thieme-connect.deinnospk.com Its unique combination of chlorine and fluorine ligands could lead to novel reactivity.

One area of interest is in Friedel-Crafts and other electrophilic substitution reactions, where the strong Lewis acidity of SbClF₄ could be harnessed to activate substrates. Its potential as a catalyst for polymerization and oligomerization reactions of alkenes and other unsaturated monomers also warrants investigation.

Furthermore, the ability of antimony to exist in different oxidation states (Sb(III) and Sb(V)) opens up possibilities for its use in redox catalysis. SbClF₄ could potentially act as an oxidant or be part of a catalytic cycle involving redox transformations. Exploring its reactivity in C-H activation and functionalization reactions could also lead to the development of new synthetic methodologies.

Integration of Computational and Experimental Approaches for Predictive Modeling in Antimony Fluorine Chemistry

The synergy between computational and experimental chemistry is a powerful tool for accelerating scientific discovery. acs.orgacs.org In the context of SbClF₄, this integration will be crucial for building predictive models of its behavior. chemrxiv.orgmpg.dechemrxiv.org

Density Functional Theory (DFT) calculations can be used to predict the structures of SbClF₄ and its complexes, as well as to elucidate reaction mechanisms and calculate activation barriers. nih.govresearchgate.net This information can guide the rational design of new catalysts and synthetic routes. For example, computational screening of different ligands could identify promising candidates for enhancing catalytic performance before they are synthesized in the lab.

Machine learning (ML) is also emerging as a valuable tool in chemistry. acs.orgacs.orgchemrxiv.org By training ML models on existing experimental and computational data for antimony halides, it may become possible to predict the properties and reactivity of new compounds like SbClF₄. acs.orgacs.org This predictive capability can help to prioritize experimental efforts and accelerate the discovery of new materials and applications. An integrated approach, where computational predictions are validated by targeted experiments, will be key to advancing the field of antimony fluorine chemistry. acs.org

Q & A

Q. What synthetic methods are used to prepare SbClF₄, and how is its purity validated?

SbClF₄ is synthesized via controlled reactions in SbF₅/SbCl₅ mixtures, where the parameter s (0 < s < 2) governs the Cl/F substitution ratio. The reaction proceeds under anhydrous conditions to avoid hydrolysis. Purity is confirmed using X-ray diffraction (XRD), which identifies the crystal structure (space group P2₁/n) and lattice parameters (a = 1163 pm, b = 1055 pm, c = 1296 pm, β = 95.9°). Residual indices (e.g., R = 0.052) from Rietveld refinement ensure structural accuracy .

Q. What characterization techniques are critical for analyzing SbClF₄’s molecular geometry?

XRD remains the primary method for resolving the octahedral coordination of Sb atoms and the statistical distribution of Cl/F in specific lattice sites. Bond distances (298–335 pm for Sb-F/Cl) and angles are calculated from diffraction data. Complementary techniques like Raman spectroscopy could probe vibrational modes, though direct evidence is limited in the provided literature. Thermal gravimetric analysis (TGA) may also assess stability, but experimental protocols must account for SbClF₄’s sensitivity to moisture .

Advanced Research Questions

Q. How are statistical atomic positions resolved in SbClF₄’s crystal structure, and what challenges arise in data interpretation?

In SbClF₄’s anion [F₄(F₁₋ᵤClᵤ)Sb-F-Sb(F₁ᵥClᵥ)F₄]⁻, Cl and F occupy bridging sites statistically (u = 0.1, v = 0.4). Partial occupancies are modeled using crystallographic software (e.g., SHELX), which refines site-specific Cl/F ratios against XRD data. Challenges include distinguishing light atoms (F vs. Cl) due to similar electron densities, requiring high-resolution data and constraints on bond lengths/angles. Anomalous scattering or neutron diffraction could enhance precision but are not always feasible .

Q. What role does SbClF₄ play in fluorination reactions, and how does its reactivity compare to SbCl₅ or SbF₅?

SbClF₄ acts as a fluorinating agent in Swarts-type reactions, where it exchanges Cl for F in organic halides (e.g., CHCl₃ → CHClF₂). Unlike SbCl₅, which requires excess HF, SbClF₄’s mixed halide composition enhances fluorination efficiency. Mechanistic studies suggest SbClF₄ reacts via intermediate SbCl₂F₃ formation, as shown in:

Q. How does the Cl/F substitution ratio (s) in SbClF₄ influence its physicochemical properties?

Varying s alters the electronegativity and steric bulk of the anion, affecting metrics like Lewis acidity and thermal stability. For example, higher F content increases polarity, potentially enhancing catalytic activity in fluorination. Experimental design should systematically vary s by adjusting SbF₅/SbCl₅ ratios, followed by XRD and differential scanning calorimetry (DSC) to correlate composition with properties like melting points or decomposition pathways .

Data Contradictions and Resolution

Q. How can researchers reconcile discrepancies in reported structural parameters of SbClF₄ derivatives?

Discrepancies in lattice parameters or bond lengths may arise from differences in synthesis conditions (e.g., humidity, temperature) or refinement methodologies. Cross-validation using multiple techniques (XRD, electron diffraction) and adherence to standardized refinement protocols (e.g., IUCr guidelines) are critical. For example, early studies might overlook anisotropic displacement parameters, leading to inflated bond-distance errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.